molecular formula C12H21ClO2 B12728489 sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate CAS No. 111790-66-0

sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate

Cat. No.: B12728489
CAS No.: 111790-66-0
M. Wt: 232.74 g/mol
InChI Key: JRRZGLONQJCBTE-UHFFFAOYSA-N
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Description

sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H21ClO2 and a molecular weight of 232.747 g/mol It is an ester derived from cyclohexanecarboxylic acid, featuring a sec-butyl group and a chlorine atom attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate typically involves the esterification of 5-chloro-2-methylcyclohexanecarboxylic acid with sec-butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process, followed by purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems. The chlorine atom and sec-butyl group contribute to the compound’s lipophilicity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Unique due to its specific substitution pattern and ester functional group.

    tert-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    sec-Butyl 5-bromo-2-methylcyclohexanecarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Properties

CAS No.

111790-66-0

Molecular Formula

C12H21ClO2

Molecular Weight

232.74 g/mol

IUPAC Name

butan-2-yl 5-chloro-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-7-10(13)6-5-8(11)2/h8-11H,4-7H2,1-3H3

InChI Key

JRRZGLONQJCBTE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1CC(CCC1C)Cl

Origin of Product

United States

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